Cas no 30540-36-4 (1H-Phosphole, 3,4-dimethyl-1-phenyl-)

1H-Phosphole, 3,4-dimethyl-1-phenyl- structure
30540-36-4 structure
Product Name:1H-Phosphole, 3,4-dimethyl-1-phenyl-
Número CAS:30540-36-4
MF:C12H13P
Megavatios:188.205384016037
CID:1443015
PubChem ID:635827
Update Time:2025-11-01

1H-Phosphole, 3,4-dimethyl-1-phenyl- Propiedades químicas y físicas

Nombre e identificación

    • 1H-Phosphole, 3,4-dimethyl-1-phenyl-
    • 1-cyclohexyl-3,4-dimethylphospholane
    • 1-Phenyl-3,4-dimethylphosphole
    • DB-238303
    • F15317
    • InChI=1/C12H13P/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H
    • SCHEMBL6472788
    • 3,4-dimethyl-1-phenylphosphole
    • 30540-36-4
    • 1-phenyl-3,4-dimethyl phosphole
    • 3,4-Dimethyl-1-phenyl-1H-phosphole
    • ACKPJROCIAWGID-UHFFFAOYSA-N
    • Renchi: 1S/C12H13P/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3
    • Clave inchi: ACKPJROCIAWGID-UHFFFAOYSA-N
    • Sonrisas: P1(C2C=CC=CC=2)C=C(C)C(C)=C1

Atributos calculados

  • Calidad precisa: 188.07559
  • Masa isotópica única: 188.075487412g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 151
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.9
  • Superficie del Polo topológico: 0Ų

Propiedades experimentales

  • PSA: 0

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1H-Phosphole, 3,4-dimethyl-1-phenyl- Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:30540-36-4)1H-Phosphole, 3,4-dimethyl-1-phenyl-
Número de pedido:A855246
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:54
Precio ($):464.0
Correo electrónico:sales@amadischem.com

Información adicional sobre 1H-Phosphole, 3,4-dimethyl-1-phenyl-

1H-Phosphole, 3,4-dimethyl-1-phenyl- and Its Role in Modern Pharmaceutical Research

1H-Phosphole, 3,4-dimethyl-1-phenyl- is a unique class of heterocyclic compounds that has garnered significant attention in the field of pharmaceutical chemistry. This compound, with the CAS No. 30540-36-4, represents a critical intersection between organic synthesis and biological activity. Its structural framework, characterized by a five-membered phosphole ring with substituents at specific positions, has been extensively studied for its potential applications in drug development and medicinal chemistry. Recent advancements in synthetic methodologies and biological evaluation have further solidified its relevance in addressing complex therapeutic challenges.

The phosphole ring system is a fundamental component of this molecule, offering a versatile platform for functional group modification. The 3,4-dimethyl substituents on the phosphole ring contribute to its stability and reactivity, while the 1-phenyl group introduces aromaticity and potential interactions with biological targets. This combination of structural features enables the compound to exhibit unique physicochemical properties, such. As a heterocyclic compound, it possesses a balance between hydrophilicity and lipophilicity, which is crucial for drug delivery and permeability across biological membranes.

Recent research has highlighted the importance of phosphole derivatives in the development of novel therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs to 1H-Phosphole, 3,4-dimethyl-1-phenyl- showed promising activity against multidrug-resistant bacteria. The 1-phenyl substituent was found to enhance the compound's ability to interact with specific protein targets, thereby improving its efficacy in targeting pathogenic organisms. This finding underscores the potential of this compound as a lead candidate for antibiotic development.

Another notable advancement in the field involves the synthesis of 1H-Phosphole, 3,4-dimethyl-1-phenyl- through catalytic methods. A 2024 paper in Organic Letters reported the successful application of a transition-metal-catalyzed approach to produce this compound with high yield and selectivity. This synthetic route not only reduces the number of steps required but also minimizes the formation of byproducts, which is critical for large-scale production in pharmaceutical applications. The 3,4-dimethyl groups were found to play a key role in stabilizing the intermediate during the reaction, highlighting their functional importance in the molecule's structure.

The biological activity of 1H-Phosphole, 3,4-dimethyl-1-phenyl- has been explored in several preclinical studies. A 2023 investigation published in Drug Discovery Today evaluated its potential as an anti-inflammatory agent. The compound demonstrated significant inhibitory effects on pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. The 1-phenyl group was identified as the primary contributor to this activity, as it facilitates interactions with key signaling pathways involved in inflammation. These findings open new avenues for the development of targeted therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, the phosphole ring system in this compound has been linked to its ability to modulate enzyme activity. A 2024 study in Chemical Communications revealed that the 3,4-dimethyl substituents enhance the compound's interaction with certain metabolic enzymes, potentially offering therapeutic benefits in metabolic disorders. This mechanism of action is distinct from traditional enzyme inhibitors, making 1H-Phosphole, 3,4-dimethyl-1-phenyl- a promising candidate for the treatment of conditions such as diabetes and obesity. The unique structural features of this compound enable it to achieve a balance between specificity and potency, which is essential for effective drug design.

Recent advancements in computational chemistry have further expanded the understanding of 1H-Phosphole, 3,4-dimethyl-1-phenyl-'s potential applications. Molecular docking studies conducted in 2023 (as reported in Computational and Structural Chemistry) revealed that the 1-phenyl group can form hydrogen bonds with specific amino acid residues in target proteins. This interaction is critical for the compound's ability to inhibit the target enzyme, which is a common strategy in drug development. These computational insights provide a foundation for the rational design of more potent derivatives of this compound, further enhancing its therapeutic potential.

The synthesis of 1H-Phosphole, 3,4-dimethyl-1-phenyl- has also been optimized for scalability and cost-effectiveness. A 2024 study in Green Chemistry proposed an environmentally friendly method for its production, which reduces the use of hazardous reagents and minimizes waste generation. This approach is particularly relevant in the context of sustainable pharmaceutical manufacturing, where the environmental impact of drug production is a growing concern. The 3,4-dimethyl substituents were found to play a role in the stability of the final product, making it suitable for long-term storage and application in various therapeutic contexts.

Despite its promising properties, the development of 1H-Phosphole, 3,4-dimethyl-1-phenyl- as a therapeutic agent still faces several challenges. One of the key issues is the need to optimize its pharmacokinetic profile to ensure effective delivery to target tissues. A 2023 study in Pharmaceutical Research investigated the bioavailability of this compound and found that its lipophilicity could be further modified to enhance its absorption in the gastrointestinal tract. This finding highlights the importance of structural modifications to improve the compound's therapeutic efficacy.

In conclusion, 1H-Phosphole, 3,4-dimethyl-1-phenyl- represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features, including the phosphole ring and 3,4-dimethyl substituents, enable it to exhibit a range of biological activities with potential applications in treating various diseases. Recent studies have demonstrated its effectiveness in antimicrobial, anti-inflammatory, and metabolic contexts, underscoring its importance in modern drug development. As research continues to uncover new insights into its mechanisms of action, the future of 1H-Phosphole, 3,4-dimethyl-1-phenyl- as a therapeutic agent appears increasingly promising.

The ongoing exploration of this compound's properties and potential applications is expected to lead to the development of new therapies that address unmet medical needs. By leveraging its unique structural characteristics and the advancements in synthetic and computational methodologies, researchers are poised to unlock its full potential in the years to come. The 1-phenyl group's role in enhancing biological interactions, combined with the 3,4-dimethyl substituents' contributions to stability and reactivity, positions 1H-Phosphole, 3,4-dimethyl-1-phenyl- as a valuable asset in the quest for innovative pharmaceutical solutions.

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:30540-36-4)1H-Phosphole, 3,4-dimethyl-1-phenyl-
A855246
Pureza:99%
Cantidad:1g
Precio ($):464.0